molecular formula C23H18ClN3O B12125744 6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12125744
M. Wt: 387.9 g/mol
InChI Key: LZNZLVLUTKOXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indole fused with a quinoxaline ring, which is further substituted with a chlorophenoxyethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core. This reaction is often catalyzed by Brønsted acids such as acetic acid or hydrochloric acid . The resulting intermediate is then subjected to further functionalization to introduce the chlorophenoxyethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of microwave irradiation and nanoparticle catalysts, such as copper-doped CdS or cerium (IV) oxide nanoparticles, can further optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxyethyl group using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated products.

Mechanism of Action

The mechanism of action of 6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with DNA. The compound can intercalate into the DNA helix, stabilizing the duplex structure and inhibiting the replication and transcription processes. This leads to cytotoxic effects in cancer cells, making it a potential anticancer agent . The molecular targets include DNA and various enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(2-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and potential applications. The presence of the chlorophenoxyethyl group and the methyl group differentiates it from other indoloquinoxaline derivatives and contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H18ClN3O

Molecular Weight

387.9 g/mol

IUPAC Name

6-[2-(2-chlorophenoxy)ethyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H18ClN3O/c1-15-7-6-8-16-21-23(26-19-11-4-3-10-18(19)25-21)27(22(15)16)13-14-28-20-12-5-2-9-17(20)24/h2-12H,13-14H2,1H3

InChI Key

LZNZLVLUTKOXHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCOC5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.